Ms-PEG6-Ms

PROTAC Bioconjugation Linker Chemistry

Ms-PEG6-Ms (Hexaethylene glycol dimethanesulfonate) is a homobifunctional PEG linker featuring a flexible six-unit ethylene glycol spacer terminated by methanesulfonate (mesyl) groups. The mesyl moiety serves as an excellent leaving group for nucleophilic substitution with amines, thiols, or hydroxyls under mild conditions—critical for conjugating sensitive biomolecules. Widely adopted as an empirical standard for PROTAC linker SAR, it enables systematic optimization of ternary complex formation and degradation efficiency. The hydrophilic PEG6 backbone also acts as a built-in solubilizing group, improving aqueous solubility of conjugated payloads. Choose this validated, high-purity building block to ensure reproducible results in targeted protein degradation and bioconjugation workflows.

Molecular Formula C14H30O11S2
Molecular Weight 438.5 g/mol
CAS No. 109789-40-4
Cat. No. B1649983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMs-PEG6-Ms
CAS109789-40-4
Molecular FormulaC14H30O11S2
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCOCCOCCOCCOCCOCCOS(=O)(=O)C
InChIInChI=1S/C14H30O11S2/c1-26(15,16)24-13-11-22-9-7-20-5-3-19-4-6-21-8-10-23-12-14-25-27(2,17)18/h3-14H2,1-2H3
InChIKeyJOECUAAPEWVDEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ms-PEG6-Ms (CAS 109789-40-4): A Bifunctional PEG6 Linker for PROTAC and Bioconjugation Applications


Ms-PEG6-Ms (Hexaethylene glycol dimethanesulfonate; CAS 109789-40-4) is a homobifunctional polyethylene glycol (PEG) linker, featuring six ethylene glycol units terminated by methanesulfonyl (mesyl) groups . It belongs to the class of PEG-based PROTAC (PROteolysis TArgeting Chimera) linkers, but its reactive end groups make it broadly applicable in bioconjugation where a flexible, hydrophilic spacer is required [1]. The mesyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling the covalent linkage of molecules with amine, thiol, or hydroxyl functionalities .

Why Ms-PEG6-Ms (CAS 109789-40-4) Cannot Be Readily Substituted: The Critical Role of Spacer Length and Leaving Group in PROTAC Design


In the design of PROTACs and other bioconjugates, the linker is not an inert component; its length, flexibility, and chemistry directly influence the formation of a productive ternary complex, solubility, and overall stability [1]. Substituting Ms-PEG6-Ms with a linker of different PEG unit length (e.g., Ms-PEG4-Ms or Ms-PEG8-Ms) can alter the distance between the two ligands, potentially preventing the necessary protein-protein interaction for efficient ubiquitination and subsequent degradation [1]. Furthermore, the choice of leaving group is critical; while PEG tosylates may offer greater stability, the mesylate group in Ms-PEG6-Ms exhibits higher reactivity, which can be crucial for achieving efficient conjugation under mild conditions . Generic substitution without empirical validation therefore risks failure in the intended application.

Quantitative Differentiation of Ms-PEG6-Ms (CAS 109789-40-4) Against Relevant Comparators


Mesylate vs. Tosylate Leaving Groups: Higher Reactivity for Efficient Conjugation

Ms-PEG6-Ms, featuring methanesulfonyl (mesylate) groups, demonstrates superior reactivity in nucleophilic substitution reactions compared to its tosylate-based analog, Tos-PEG6-Tos. This higher reactivity is a direct consequence of the mesylate group being a better leaving group . While this is a class-level inference for PEG linkers, it is a well-established principle in organic chemistry directly applicable to the compound .

PROTAC Bioconjugation Linker Chemistry Nucleophilic Substitution

Linker Length Optimization in PROTACs: The 6-Unit PEG Spacer Provides a Balanced Conformational Space

In PROTAC design, linker length is a critical parameter that dictates the formation of a stable ternary complex between the target protein, the PROTAC molecule, and the E3 ligase. The PEG6 spacer in Ms-PEG6-Ms provides an optimal balance of reach and flexibility. While shorter linkers like PEG4 (in Ms-PEG4-Ms) can be too rigid or short for some protein pairs, and longer linkers like PEG8 (in Ms-PEG8-Ms) may introduce excessive flexibility (entropy), the PEG6 spacer offers a compromise that accommodates the inter-pocket distances observed in many crystallographic studies [1].

PROTAC Linker Optimization SAR Ternary Complex

PEG6 Spacer Confers Enhanced Aqueous Solubility Over Shorter PEG Analogs

The incorporation of a PEG chain enhances the aqueous solubility of the final conjugate. As a class-level inference, a longer PEG chain correlates with increased hydrophilicity . Therefore, the PEG6 spacer in Ms-PEG6-Ms is expected to impart greater water solubility to conjugated payloads compared to shorter PEG linkers like Ms-PEG4-Ms . This is a crucial consideration for handling and formulation of PROTACs and other bioconjugates, which often involve hydrophobic warheads.

PROTAC Bioconjugation Solubility Linker Chemistry

Key Application Scenarios for Ms-PEG6-Ms (CAS 109789-40-4) in Research and Development


PROTAC Library Synthesis: An Empirical Standard for Linker SAR Studies

Ms-PEG6-Ms is a primary building block for synthesizing PROTACs with a PEG6 spacer. Its widespread use has made it an empirical standard for generating structure-activity relationship (SAR) data on linker length. Researchers can use Ms-PEG6-Ms to prepare a PROTAC molecule, and then compare its protein degradation efficiency with analogs prepared using Ms-PEG4-Ms or Ms-PEG8-Ms to empirically determine the optimal linker length for their specific protein target pair [1].

Bioconjugation of Hydrophobic Payloads Requiring Enhanced Solubility

When conjugating a hydrophobic drug, fluorophore, or targeting ligand, the PEG6 spacer in Ms-PEG6-Ms serves as a built-in solubilizing group. The mesylate groups allow for efficient coupling to nucleophilic handles on the payload, resulting in a conjugate with improved solubility in aqueous media compared to direct conjugation or use of shorter, less hydrophilic linkers . This is critical for in vitro assays and in vivo studies where poor solubility can lead to aggregation or inaccurate results.

Rapid Conjugation Under Mild Conditions

The high reactivity of the methanesulfonyl (mesylate) leaving group makes Ms-PEG6-Ms suitable for conjugation with sensitive biomolecules (e.g., proteins, peptides) under mild conditions . The fast reaction kinetics can be advantageous when working with precious or unstable reagents, as it can reduce reaction times and minimize the potential for side reactions or degradation of the payload.

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